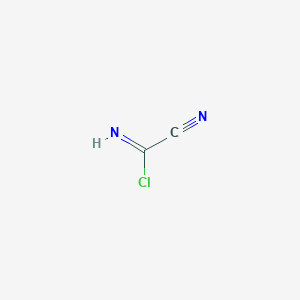![molecular formula C15H19AsN2O3 B14646526 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54011-00-6](/img/structure/B14646526.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound with a unique structure that includes an arsenic atom bonded to an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-ethylaniline with 2-methylphenylarsine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its original state or to other arsenic-containing compounds.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Reduced arsenic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its arsenic-based therapeutic properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules. The arsenic atom can form bonds with sulfur-containing amino acids in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes, which is the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Ethylphenyl]aniline: Lacks the arsenic atom, making it less reactive in certain chemical reactions.
4-[Methylphenyl]arsanyl]aniline: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to the presence of both an ethyl group and an arsenic atom, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54011-00-6 |
|---|---|
Formule moléculaire |
C15H19AsN2O3 |
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
Clé InChI |
ITFYRXPGPNPPEQ-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


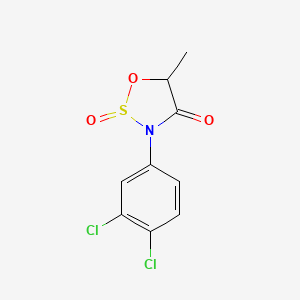
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
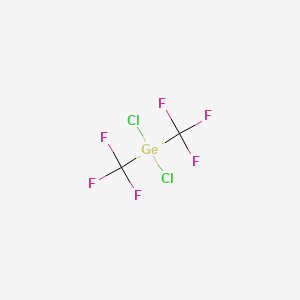
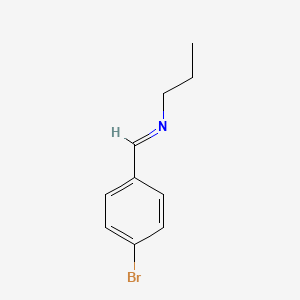
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
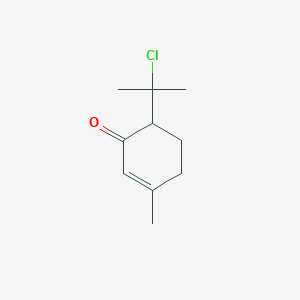
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
